molecular formula C15H16ClNO2S B411003 4-chloro-N-(2-isopropylphenyl)benzenesulfonamide

4-chloro-N-(2-isopropylphenyl)benzenesulfonamide

Cat. No.: B411003
M. Wt: 309.8g/mol
InChI Key: TTXFZGYFPWMPBL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-isopropylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, an isopropyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-isopropylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(propan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-isopropylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic media.

    Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-chloro-N-(2-isopropylphenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-isopropylphenyl)benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in the synthesis of folic acid. The compound binds to the active site of the enzyme, preventing the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately results in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
  • 4-chloro-N-(2-ethoxy-phenyl)-benzenesulfonamide

Uniqueness

4-chloro-N-(2-isopropylphenyl)benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its antibacterial efficacy.

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8g/mol

IUPAC Name

4-chloro-N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11(2)14-5-3-4-6-15(14)17-20(18,19)13-9-7-12(16)8-10-13/h3-11,17H,1-2H3

InChI Key

TTXFZGYFPWMPBL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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